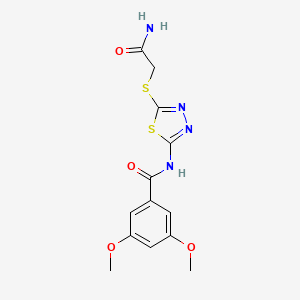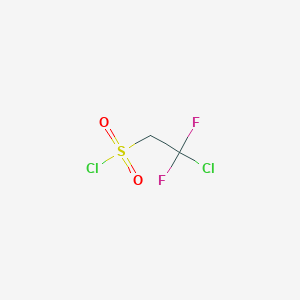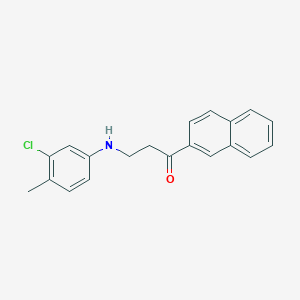![molecular formula C18H12Cl2N4O B2854234 1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-34-5](/img/structure/B2854234.png)
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it is believed to act through several different pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including cyclin-dependent kinases and topoisomerases. Additionally, it has been shown to modulate the activity of several signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of many diseases, including cancer and cardiovascular disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its ability to inhibit the growth of cancer cells and protect neurons from damage, making it a promising candidate for further research in these areas. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, making it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one. One area of interest is the development of more potent and selective analogs of this compound for use in cancer treatment and other therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves several steps, including the condensation of 3-chlorobenzaldehyde and 4-chlorobenzylamine to form the intermediate 3-chloro-4-[(4-chlorophenyl)methyl]aniline. This intermediate is then reacted with ethyl acetoacetate and hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neurological disorders, and cardiovascular disease. This compound has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, with studies demonstrating its ability to protect neurons from damage and improve cognitive function. Finally, this compound has also been investigated for its potential use in the treatment of cardiovascular disease, with studies demonstrating its ability to reduce inflammation and improve vascular function.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-13-6-4-12(5-7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-3-1-2-14(20)8-15/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROCACWJNNVERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)



![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2854158.png)

![Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2854160.png)

![1-(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-4-carboxamide](/img/structure/B2854163.png)
![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)